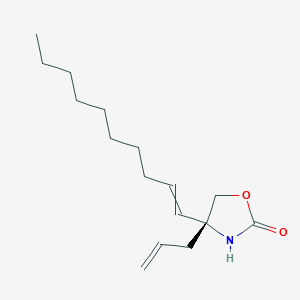

(4R)-4-(Dec-1-en-1-yl)-4-(prop-2-en-1-yl)-1,3-oxazolidin-2-one

Description

(4R)-4-(Dec-1-en-1-yl)-4-(prop-2-en-1-yl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative characterized by two unsaturated alkenyl substituents at the 4-position of the heterocyclic ring: a dec-1-en-1-yl (10-carbon chain with a terminal double bond) and a prop-2-en-1-yl (allyl) group. Oxazolidinones are widely studied for their utility as chiral auxiliaries in asymmetric synthesis and as scaffolds in medicinal chemistry .

The compound’s structural complexity arises from the steric and electronic effects of the bulky, unsaturated substituents. The decenyl chain introduces lipophilicity, while the allyl group may enable conjugation or cycloaddition reactions. Its synthesis likely involves alkylation or acylation of a preformed oxazolidinone core, analogous to methods for related compounds (e.g., chloroacetyl-oxazolidinones in ) .

Properties

CAS No. |

917603-77-1 |

|---|---|

Molecular Formula |

C16H27NO2 |

Molecular Weight |

265.39 g/mol |

IUPAC Name |

(4R)-4-dec-1-enyl-4-prop-2-enyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C16H27NO2/c1-3-5-6-7-8-9-10-11-13-16(12-4-2)14-19-15(18)17-16/h4,11,13H,2-3,5-10,12,14H2,1H3,(H,17,18)/t16-/m1/s1 |

InChI Key |

WRXSPDRSLRBTNP-MRXNPFEDSA-N |

Isomeric SMILES |

CCCCCCCCC=C[C@@]1(COC(=O)N1)CC=C |

Canonical SMILES |

CCCCCCCCC=CC1(COC(=O)N1)CC=C |

Origin of Product |

United States |

Biological Activity

The compound (4R)-4-(Dec-1-en-1-yl)-4-(prop-2-en-1-yl)-1,3-oxazolidin-2-one is a member of the oxazolidinone family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a chiral center, which is significant for its biological activity. The oxazolidinone core is known for its role in various pharmacological agents, particularly antibiotics.

Antimicrobial Properties

Oxazolidinones are primarily recognized for their antimicrobial properties. The mechanism involves inhibition of protein synthesis by binding to the ribosomal subunit, thus blocking the initiation complex formation necessary for translation. This property is shared with other oxazolidinones like Linezolid, which is effective against Gram-positive bacteria.

Table 1: Antimicrobial Activity of Oxazolidinones

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Linezolid | Antibacterial | 1 | |

| (4R)-4-(Dec-1-en-1-yl)... | Antibacterial (proposed) | TBD |

Cytokine Modulation

Recent studies suggest that oxazolidinones may also exhibit immunomodulatory effects. For instance, (−)-cytoxazone, a related compound, has been reported to modulate cytokine production in Th2 cells, impacting cell growth and differentiation. This suggests potential applications in inflammatory diseases and immune-related disorders.

Case Study: Cytokine Modulation by Cytoxazone

A study conducted by Osada et al. demonstrated that (−)-cytoxazone significantly influenced cytokine release from Th2 cells, indicating its potential use as an anti-inflammatory agent .

Synthesis and Derivatives

The synthesis of this compound has been explored in various studies focusing on optimizing yields and enantioselectivity. Research indicates that modifications to the oxazolidinone structure can enhance biological activity and selectivity against specific bacterial strains.

Table 2: Synthesis Conditions and Yields

Scientific Research Applications

Pharmaceutical Development

Oxazolidinones are primarily recognized for their antibacterial properties. The compound in focus has shown potential as a scaffold for developing novel antibiotics, particularly against resistant strains of bacteria. Research indicates that derivatives of oxazolidinones can inhibit bacterial protein synthesis, making them valuable in combating infections caused by Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

Recent studies have explored the anticancer activity of oxazolidinone derivatives. The compound has been linked to antiproliferative effects on various cancer cell lines. For instance, derivatives containing the oxazolidinone core have been synthesized and evaluated for their efficacy against leukemia and solid tumors. One study reported that certain oxazolidinones exhibited IC50 values in the low micromolar range against cancer cell lines, indicating significant potential as anticancer agents .

Antiparasitic Properties

The oxazolidinone structure has also been investigated for its activity against parasitic diseases such as leishmaniasis and Chagas disease. Compounds with similar structural features have demonstrated effectiveness against Trypanosoma cruzi and Leishmania species, suggesting that (4R)-4-(Dec-1-en-1-yl)-4-(prop-2-en-1-yl)-1,3-oxazolidin-2-one could be further explored for its antiparasitic potential .

Material Science

Beyond biological applications, oxazolidinones are being researched for their properties in material science. They can serve as intermediates in the synthesis of polymers or as components in liquid crystals due to their unique structural characteristics. The ability to modify the oxazolidinone framework allows for tailored properties suitable for specific applications in materials engineering .

Case Study 1: Antibacterial Activity

A study conducted on a series of oxazolidinone derivatives demonstrated that modifications at the 4-position significantly enhance antibacterial activity. The synthesized compounds were tested against various bacterial strains, with some exhibiting potent activity comparable to established antibiotics .

Case Study 2: Anticancer Evaluation

In vitro assays on synthesized oxazolidinone derivatives revealed promising results against multiple cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The study highlighted a compound with an IC50 value of approximately 0.23 µM against MCF-7 cells, showcasing the potential of these compounds in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Key Compounds:

(4R)-3-(2-Chloroacetyl)-4-(propan-2-yl)-1,3-oxazolidin-2-one (): Substituents: Chloroacetyl (electron-withdrawing) and isopropyl (branched alkyl) groups. Synthesis: Likely involves acylation of the oxazolidinone nitrogen. Differentiation: The absence of long alkenyl chains reduces lipophilicity compared to the target compound.

(4S)-3-(2-Chloroacetyl)-4-(propan-2-yl)-1,3-oxazolidin-2-one ():

- Stereochemistry : S configuration at C4 vs. R in the target compound.

- Impact : Enantiomeric differences could lead to divergent crystallinity or biological activity.

Pyrazol-3-one and Pyrimidin-2-one Derivatives (): Core Structure: Pyrazolone/pyrimidinone vs. oxazolidinone. Substituents: Phenyl, coumarin, or tetrazolyl groups. Differentiation: Electron-rich aromatic systems in these derivatives contrast with the alkenyl-dominated electronic profile of the target compound.

Structural Parameters (Theoretical):

Crystallographic and Conformational Analysis

Crystallographic data for the target compound (if available) would likely be refined using SHELXL, a program renowned for small-molecule refinement (). Key comparisons include:

- Crystal Packing: Bulky decenyl and allyl groups may induce looser packing (lower melting point) compared to compact derivatives like chloroacetyl-oxazolidinones.

- Bond Angles/Torsions: The allyl group could introduce strain in the oxazolidinone ring, altering reactivity. For example, the C4–N–C2 angle might differ from derivatives with smaller substituents .

Software tools like WinGX and ORTEP () enable visualization of anisotropic displacement parameters, highlighting differences in thermal motion between substituents.

Reactivity and Functionalization

- Allyl Group Reactivity : The prop-2-en-1-yl group in the target compound may participate in Diels-Alder or thiol-ene reactions, unlike saturated or electron-deficient substituents in analogs.

- Decenyl Chain Effects: The long alkenyl chain could sterically hinder nucleophilic attacks at the oxazolidinone carbonyl, contrasting with chloroacetyl derivatives, where the electron-withdrawing group activates the carbonyl for reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.